molecular formula C17H18N4O B1381124 N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1614826-51-5

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Cat. No.: B1381124
CAS No.: 1614826-51-5
M. Wt: 294.35 g/mol
InChI Key: GNWKPJQMHBJUNI-UHFFFAOYSA-N
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Description

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the imidazole ring, along with a phenyl group

Mechanism of Action

Target of Action

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primary targets of this compound and play a crucial role in neurotransmission .

Mode of Action

Upon administration, this compound interacts with its primary targets, the serotonin 5-HT 2A/2C receptors . As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects .

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by this compound triggers a cascade of biochemical reactions . These reactions involve the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . The compound’s effect on these neurotransmitter pathways can lead to changes in animal behavior and performance .

Pharmacokinetics

It is known that the compound is extensively n1-oxidised by animal hepatic microsomes

Result of Action

The molecular and cellular effects of this compound’s action are complex and involve interactions with multiple neurotransmitter pathways . For instance, the compound’s effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release can lead to changes in animal behavior and performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cytotoxicity . Furthermore, the compound’s passive permeability can also influence its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine typically involves the reaction of 2-methoxybenzylamine with 4-phenyl-1H-imidazole-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds.

Scientific Research Applications

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide: A versatile compound used in scientific research with applications in drug discovery and material science.

    25I-NBOMe: A potent hallucinogenic compound with strong binding affinity for serotonin receptors.

    25B-NBOMe: Another hallucinogenic compound with similar properties to 25I-NBOMe.

Uniqueness

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a methoxybenzyl group and a phenyl group attached to the imidazole ring sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields of research.

Properties

IUPAC Name

1-N-[(2-methoxyphenyl)methyl]-4-phenylimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKPJQMHBJUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN2C=C(N=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179339
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614826-51-5
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614826-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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